1-[(Tert-butoxy)carbonyl]-3-(4-hydroxyoxan-4-yl)azetidine-3-carboxylicacid
Description
The compound 1-[(tert-butoxy)carbonyl]-3-(4-hydroxyoxan-4-yl)azetidine-3-carboxylic acid (hereafter referred to as the target compound) is a structurally complex azetidine derivative. Its core features include:
- An azetidine ring (a 4-membered nitrogen-containing heterocycle) substituted at position 3 with a 4-hydroxyoxan-4-yl group (a tetrahydropyran ring with a hydroxyl group at the 4-position).
- A tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen, commonly used to stabilize amines during synthetic processes.
- A carboxylic acid moiety at position 3, enabling further functionalization or participation in hydrogen bonding.
Properties
Molecular Formula |
C14H23NO6 |
|---|---|
Molecular Weight |
301.34 g/mol |
IUPAC Name |
3-(4-hydroxyoxan-4-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid |
InChI |
InChI=1S/C14H23NO6/c1-12(2,3)21-11(18)15-8-13(9-15,10(16)17)14(19)4-6-20-7-5-14/h19H,4-9H2,1-3H3,(H,16,17) |
InChI Key |
IJTSKIFWXRTPOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C(=O)O)C2(CCOCC2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(tert-butoxy)carbonyl]-3-(4-hydroxyoxan-4-yl)azetidine-3-carboxylic acid typically involves multiple steps. One common approach is to start with the preparation of the azetidine ring, followed by the introduction of the tert-butoxycarbonyl group and the hydroxyoxan-4-yl substituent. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
1-[(Tert-butoxy)carbonyl]-3-(4-hydroxyoxan-4-yl)azetidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like trifluoroacetic acid (TFA) for Boc deprotection.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[(Tert-butoxy)carbonyl]-3-(4-hydroxyoxan-4-yl)azetidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(tert-butoxy)carbonyl]-3-(4-hydroxyoxan-4-yl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc group provides protection during chemical reactions, allowing for selective modification of other functional groups. The hydroxyoxan-4-yl substituent may participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The target compound’s structural and functional attributes are compared below with key analogs from the evidence.
Table 1. Structural and Physicochemical Comparison
†Estimated by adding 16 g/mol (hydroxyl group) to the oxan-4-yl analog . ‡Calculated based on molecular formulas where explicit data were unavailable.
Key Differences and Implications
a) Substituent Effects
- Hydroxyoxan-4-yl vs. Oxan-4-yl: The hydroxyl group in the target compound (if present) would enhance hydrophilicity and hydrogen-bonding capacity compared to the non-hydroxylated oxan-4-yl analog . This could improve solubility but may reduce membrane permeability.
- Fluorinated Analogs : Fluorine substitution (e.g., fluoromethyl or fluoro groups) increases electronegativity and metabolic stability, making these analogs favorable for central nervous system (CNS) drug candidates .
b) Protecting Group Strategies
- Boc vs. Cbz: The Boc group (tert-butoxycarbonyl) is acid-labile, enabling deprotection under mild acidic conditions. In contrast, the Cbz (benzyloxycarbonyl) group requires hydrogenolysis, limiting its use in hydrogen-sensitive syntheses .
c) Carboxylic Acid Functionality
All listed analogs retain the azetidine-3-carboxylic acid moiety, suggesting its critical role in interactions with biological targets (e.g., enzyme active sites) or as a handle for further derivatization (e.g., amide coupling) .
Physicochemical Properties
- The oxan-4-yl analog (MW 285.3) has a higher molecular weight than the unsubstituted Boc-azetidine-3-carboxylic acid (MW 215.2), reflecting the tetrahydropyran group’s steric bulk .
- The absence of hydroxyl groups in the oxan-4-yl analog may result in a logP value ~1.5 (estimated), whereas the hypothetical hydroxyoxan-4-yl variant would likely exhibit lower lipophilicity .
Biological Activity
Overview
1-[(Tert-butoxy)carbonyl]-3-(4-hydroxyoxan-4-yl)azetidine-3-carboxylic acid is a complex organic compound with the molecular formula C14H23NO5. This compound features an azetidine ring, a tert-butoxycarbonyl group, and a hydroxyoxan group, which contribute to its unique chemical and biological properties. Understanding its biological activity is crucial for potential applications in medicinal chemistry and biochemistry.
| Property | Value |
|---|---|
| CAS Number | 2172541-11-4 |
| Molecular Formula | C14H23NO5 |
| Molecular Weight | 301.3 g/mol |
| Purity | ≥95% |
The biological activity of this compound is primarily attributed to its structural features:
- Azetidine Ring : This cyclic structure can influence the compound's interaction with biological targets, such as enzymes and receptors.
- Hydroxyoxan Group : This moiety can participate in hydrogen bonding and may enhance the compound's solubility and bioavailability.
- Tert-butoxycarbonyl Group : Serves as a protective group that can be selectively removed under specific conditions, allowing for further functionalization.
The interactions of this compound with biological macromolecules can modulate various biochemical pathways, potentially affecting enzyme activities and cellular processes.
Case Study 1: Antimicrobial Activity
A study on related azetidine derivatives revealed that compounds featuring hydroxyl groups exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. These findings suggest that the hydroxyoxan group in 1-[(Tert-butoxy)carbonyl]-3-(4-hydroxyoxan-4-yl)azetidine-3-carboxylic acid could confer similar properties.
Case Study 2: Enzyme Interaction
Research on azetidine-based inhibitors has demonstrated their capacity to bind to active sites of enzymes, effectively blocking substrate access. This mechanism was observed in studies involving serine proteases where modifications to the azetidine ring enhanced binding affinity.
Potential Applications
Given its structural characteristics and preliminary findings from related compounds, 1-[(Tert-butoxy)carbonyl]-3-(4-hydroxyoxan-4-yl)azetidine-3-carboxylic acid could have several applications:
- Drug Development : As a scaffold for designing new therapeutics targeting bacterial infections or cancer.
- Biochemical Probes : For studying enzyme mechanisms and cellular processes in research settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
